An In-Depth Technical Guide to ortho-Topolin Riboside-d4
An In-Depth Technical Guide to ortho-Topolin Riboside-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
ortho-Topolin riboside-d4 is the deuterium-labeled form of ortho-Topolin riboside (oTR), a naturally occurring aromatic cytokinin. While ortho-topolin riboside itself is a plant hormone involved in growth and development, its deuterated analog serves as a critical tool in bioanalytical studies. This technical guide provides a comprehensive overview of ortho-Topolin riboside-d4, its applications as an internal standard in mass spectrometry-based quantification, and the significant anticancer activities of its non-labeled counterpart, ortho-Topolin riboside. This document details experimental protocols for its use, summarizes key quantitative data on the biological effects of oTR, and visualizes the cellular pathways it modulates.
Introduction to ortho-Topolin Riboside-d4
ortho-Topolin riboside-d4 is a stable isotope-labeled version of ortho-Topolin riboside. The incorporation of four deuterium (B1214612) atoms into the molecule results in a higher molecular weight than the natural compound, making it an ideal internal standard for quantitative analysis using mass spectrometry (MS). In such applications, a known amount of the deuterated standard is added to a biological sample. The ratio of the endogenous (non-labeled) analyte to the deuterated standard is then measured by MS, allowing for precise and accurate quantification that corrects for sample loss during preparation and variations in instrument response.
Chemical Properties
| Property | Value |
| Chemical Formula | C₁₇H₁₅D₄N₅O₅ |
| Molecular Weight | 377.39 g/mol |
| CAS Number | 74511-48-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol (B129727) |
Application as an Internal Standard in Mass Spectrometry
Due to its chemical similarity to endogenous ortho-Topolin riboside and its distinct mass, ortho-Topolin riboside-d4 is an excellent internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. These techniques are widely used for the quantitative analysis of cytokinins in various biological matrices, including plant tissues and cell cultures.
Experimental Protocol: Quantification of Cytokinins by LC-MS/MS
This protocol provides a general framework for the quantification of cytokinins, including ortho-Topolin riboside, using a deuterated internal standard like ortho-Topolin riboside-d4.
2.1.1. Sample Preparation and Extraction
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Homogenization: Freeze plant tissue or cell pellets in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
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Extraction: To approximately 50-100 mg of homogenized tissue, add 1 mL of a pre-chilled (-20°C) extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v).
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Internal Standard Spiking: Add a known amount of ortho-Topolin riboside-d4 (e.g., 1-10 ng) to the extraction mixture.
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Extraction: Shake or vortex the mixture vigorously and incubate at -20°C for at least 1 hour.
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Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
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Supernatant Collection: Transfer the supernatant to a new tube. The pellet can be re-extracted for improved recovery.
2.1.2. Solid-Phase Extraction (SPE) Cleanup
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Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
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Equilibration: Equilibrate the cartridge with 1 mL of the extraction solvent.
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Sample Loading: Load the supernatant from the extraction step onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 1 M formic acid to remove interfering compounds.
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Elution: Elute the cytokinins with 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.
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Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
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Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
2.1.3. LC-MS/MS Analysis
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Chromatographic Separation:
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Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the compounds of interest.
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Flow Rate: 0.2-0.4 mL/min.
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Mass Spectrometry Detection:
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Ionization Mode: Positive electrospray ionization (ESI+).
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Analysis Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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ortho-Topolin riboside: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.
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ortho-Topolin riboside-d4: Monitor the transition from the deuterated protonated molecule [M+D]⁺ or [M+H]⁺ to its corresponding product ion.
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Experimental Workflow
Anticancer Activity of ortho-Topolin Riboside
Recent research has highlighted the potential of the non-deuterated ortho-Topolin riboside (oTR) as an anticancer agent, particularly against non-small cell lung cancer (NSCLC).[1][2] Studies have shown that oTR exhibits significant cytotoxicity against various cancer cell lines.[1]
Cytotoxicity Data
While one study reported that ortho-Topolin riboside showed the highest cytotoxicity among eleven tested plant hormones and their derivatives against NSCLC cell lines, specific IC50 values were not provided in the abstract.[1] Further investigation into the full-text of such studies is required to obtain this quantitative data.
Effects on Cellular Metabolism
ortho-Topolin riboside has been shown to significantly alter the metabolic profile of cancer cells.[1][2] It reduces amino acid and pyrimidine (B1678525) synthesis, key processes for cell growth and proliferation.[1] Furthermore, oTR impairs cellular energy production by decreasing both glycolysis and mitochondrial respiration.[1][2]
3.2.1. Impact on Glycolysis and Mitochondrial Respiration
Quantitative data on the specific effects of oTR on the Oxygen Consumption Rate (OCR), a measure of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis, are still emerging. However, qualitative reports indicate a significant reduction in both processes in NSCLC cells treated with oTR.[1]
| Metabolic Parameter | Effect of ortho-Topolin Riboside |
| Glycolysis (ECAR) | Decreased |
| Mitochondrial Respiration (OCR) | Decreased |
| Amino Acid Synthesis | Reduced |
| Pyrimidine Synthesis | Reduced |
Modulation of Signaling Pathways
The anticancer effects of ortho-Topolin riboside are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1]
3.3.1. p-ERK and p-AKT Signaling
Treatment with oTR leads to a reduction in the phosphorylation of ERK (extracellular signal-regulated kinase) and AKT (protein kinase B).[1] Both p-ERK and p-AKT are crucial components of pathways that promote cell survival and proliferation. Their inhibition by oTR contributes to its antiproliferative effects.
3.3.2. Apoptosis Induction
ortho-Topolin riboside induces apoptosis, or programmed cell death, in cancer cells. This is evidenced by an increase in the levels of cleaved Caspase-3, a key executioner caspase in the apoptotic cascade.[1]
Role in Plant Biology: Cytokinin Signaling
As a cytokinin, ortho-Topolin riboside plays a role in the complex signaling networks that govern plant growth and development. The canonical cytokinin signaling pathway is a multi-step phosphorelay system.
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Signal Perception: Cytokinins bind to histidine kinase receptors located in the endoplasmic reticulum membrane.
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Phosphorelay: This binding triggers a series of phosphorylation events, transferring a phosphate (B84403) group from the receptor to a histidine phosphotransfer protein (HPT).
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Nuclear Translocation: The phosphorylated HPT moves into the nucleus.
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Response Regulation: In the nucleus, the HPT phosphorylates a response regulator (RR), which can then act as a transcription factor to regulate the expression of cytokinin-responsive genes.
Conclusion
ortho-Topolin riboside-d4 is an indispensable tool for the accurate quantification of its endogenous counterpart in biological systems. The use of such stable isotope-labeled internal standards is fundamental to robust and reliable bioanalytical methods. Furthermore, the significant anticancer properties of unlabeled ortho-Topolin riboside, including its ability to disrupt cancer cell metabolism and key signaling pathways, highlight it as a promising candidate for further investigation in the development of novel cancer therapeutics. This guide provides a foundational resource for researchers and professionals working with this compound and its applications in both analytical chemistry and cancer biology.
